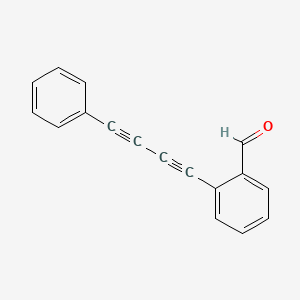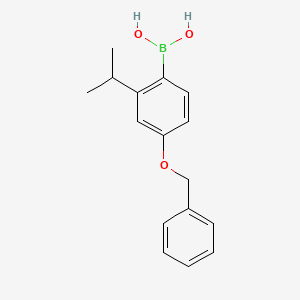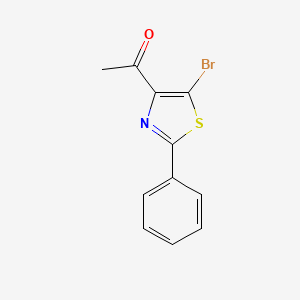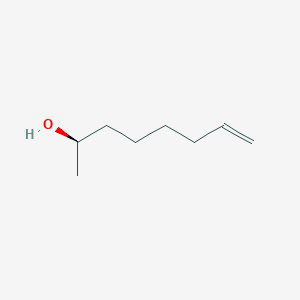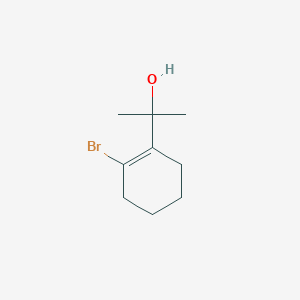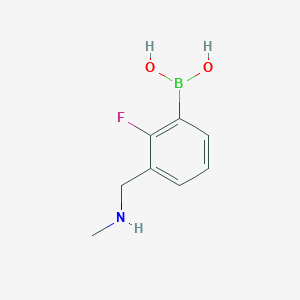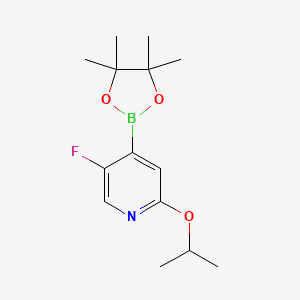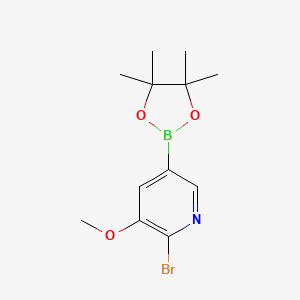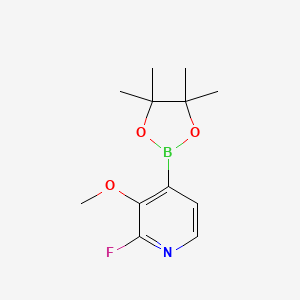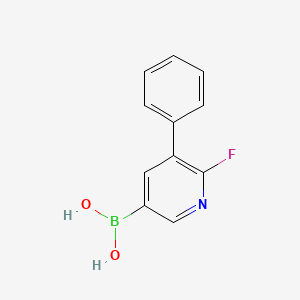
2-Fluoro-3-phenylpyridine-5-boronic acid
概要
説明
2-Fluoro-3-phenylpyridine-5-boronic acid is an organoboron compound that features a boronic acid group attached to a fluorinated pyridine ring with a phenyl substituent. This compound is of significant interest in organic synthesis, particularly in the field of medicinal chemistry, due to its versatility in forming carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-phenylpyridine-5-boronic acid typically involves the following steps:
Halogenation: Introduction of a fluorine atom into the pyridine ring.
Borylation: Formation of the boronic acid group through a reaction with a boron-containing reagent.
A common synthetic route involves the use of palladium-catalyzed borylation of a halogenated pyridine precursor. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a boron reagent like bis(pinacolato)diboron .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis, with optimizations for yield and purity. These methods may involve continuous flow reactors to enhance reaction efficiency and control .
化学反応の分析
Types of Reactions
2-Fluoro-3-phenylpyridine-5-boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with aryl or vinyl halides.
Oxidation: Conversion of the boronic acid group to other functional groups.
Substitution: Replacement of the fluorine atom with other substituents under specific conditions
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols or other oxidized derivatives.
Substitution: Amino or thio-substituted pyridines
科学的研究の応用
2-Fluoro-3-phenylpyridine-5-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and imaging agents.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers
作用機序
The mechanism of action of 2-Fluoro-3-phenylpyridine-5-boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. This process is often catalyzed by palladium, which undergoes oxidative addition, transmetalation, and reductive elimination steps to form the final product .
類似化合物との比較
Similar Compounds
2-Fluoro-3-methylpyridine-5-boronic acid: Similar structure but with a methyl group instead of a phenyl group.
2-Fluoro-5-phenylpyridine-3-boronic acid: Differently positioned boronic acid group.
5-Fluoropyridine-3-boronic acid: Lacks the phenyl substituent
Uniqueness
2-Fluoro-3-phenylpyridine-5-boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of pharmaceuticals and other biologically active compounds .
特性
IUPAC Name |
(6-fluoro-5-phenylpyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BFNO2/c13-11-10(8-4-2-1-3-5-8)6-9(7-14-11)12(15)16/h1-7,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZACERYYLLMDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)F)C2=CC=CC=C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601239660 | |
| Record name | Boronic acid, B-(6-fluoro-5-phenyl-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601239660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-18-4 | |
| Record name | Boronic acid, B-(6-fluoro-5-phenyl-3-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(6-fluoro-5-phenyl-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601239660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


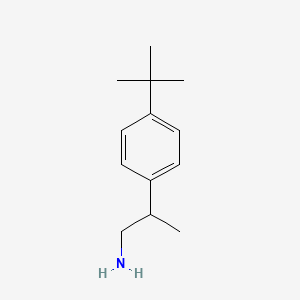
![5,6,7,8-Tetrahydro-pyrido[2,3-D]pyrimidine-2,4-diol](/img/structure/B3251773.png)
